molecular formula C16H10O7 B098562 Laccaic acid D CAS No. 18499-84-8

Laccaic acid D

Cat. No.: B098562
CAS No.: 18499-84-8
M. Wt: 314.25 g/mol
InChI Key: DDTNCHWMNZLWKO-UHFFFAOYSA-N
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Description

Laccaic acid D is a minor anthraquinone pigment derived from lac resin, a natural product secreted by the insect Coccus laccae (or Laccifer lacca Kerr) on specific trees in India. Initially misclassified as a single compound, lac resin was later separated into four primary components (A, B, C, D), with this compound constituting a smaller fraction . Structurally, it features a hydroxylated anthraquinone core substituted with two carboxylic acid groups (-COOH), four hydroxyl groups (-OH), and a methyl group (-CH3) at the R position (Figure 1) . Its molecular formula is C₁₆H₁₀O₇, with a molecular weight of 314.25 g/mol, making it the smallest among the laccaic acids . This compound is isolated as yellow needle-like crystals with a high melting point (>300°C) and is water-soluble due to its polar functional groups .

Historically, this compound was identified during structural elucidation efforts in the 1960s, where NMR and mass spectrometry revealed its distinct side chain compared to other laccaic acids .

Properties

CAS No.

18499-84-8

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C16H10O7/c1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-4,17-19H,1H3,(H,22,23)

InChI Key

DDTNCHWMNZLWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Origin of Product

United States

Scientific Research Applications

Applications in Food Industry

Laccaic acid D is primarily recognized for its role as a natural food coloring agent . It is used to impart a red hue to various food products, making it an attractive alternative to synthetic dyes.

Safety and Regulatory Status

Recent studies have evaluated the safety profile of lac dye, including this compound, demonstrating its non-toxic nature when used within regulatory limits. For instance, a systematic evaluation reported that this compound did not exhibit significant genotoxicity in various assays .

Case Study: Food Products

A study conducted on the incorporation of this compound in beverages showed that it effectively enhanced color without compromising flavor or safety . The findings support its use as a viable natural colorant in the food industry.

Pharmaceutical Applications

This compound has also been investigated for its pharmacological properties , particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that extracts containing laccaic acid showed notable inhibition of bacterial growth in well diffusion assays .

Anticancer Potential

In vitro studies have highlighted the compound's potential as an anticancer agent. Specifically, this compound has shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving DNA methylation interference .

Applications in Art Conservation

This compound plays a crucial role in the field of art conservation, particularly in the analysis and restoration of historical manuscripts and artworks.

Case Study: Manuscript Analysis

A project examining illuminated manuscripts utilized microspectrofluorimetry to characterize this compound within paint formulations. This method allowed for detailed molecular characterization, revealing insights into historical pigment recipes and their applications .

Historical Significance

The presence of this compound in manuscripts from different periods underscores its historical significance as a colorant and its role in cultural heritage preservation .

Comparative Data Table

Application AreaSpecific UseResearch Findings
Food IndustryNatural coloring agentNon-toxic; effective coloring without flavor compromise
PharmaceuticalAntimicrobial agentSignificant inhibition of bacterial growth
Anticancer potentialInhibits MCF-7 cell line growth via DNA methylation interference
Art ConservationPigment analysisDetailed characterization in historical manuscripts

Comparison with Similar Compounds

Table 1: Structural Comparison of Laccaic Acids

Compound Molecular Formula Molecular Weight (g/mol) R-Group Substituent Key Functional Groups
Laccaic A C₂₆H₁₉NO₁₂ 537.43 CH₂CH₂NHCOCH₃ (N-acetyltyramine) 2 -COOH, 3 -OH, 1 amide
Laccaic B C₂₄H₁₆O₁₂ 496.38 CH₂CH₂OH 2 -COOH, 4 -OH
Laccaic C C₂₅H₁₇NO₁₃ 539.40 CH₂CH(NH₂)COOH 2 -COOH, 4 -OH, 1 amino acid side chain
Laccaic D C₁₆H₁₀O₇ 314.25 CH₃ 2 -COOH, 4 -OH
Laccaic E C₂₄H₁₅NO₁₁ 495.38 CH₂CH₂NH₂ 2 -COOH, 3 -OH, 1 amine

Key Observations :

  • Size and Complexity : Laccaic acid D is the smallest and structurally simplest due to its methyl substituent, whereas laccaic acids A and C have bulky, nitrogen-containing side chains .
  • Solubility : The absence of hydrophilic groups like amines or amides in this compound reduces its solubility in organic solvents compared to laccaic acids A and E .
  • Thermal Stability : All laccaic acids exhibit high thermal stability (>230°C melting points), but this compound’s compact structure contributes to its exceptionally high melting point (>300°C) .

Enzyme Inhibition

  • Laccaic Acid A: A potent DNA methyltransferase 1 (DNMT1) inhibitor (Ki = 310 nM) due to its large, planar anthraquinone structure and N-acetyltyramine side chain, which enables DNA-competitive binding .
  • This compound: No reported enzyme inhibition activity, likely due to its smaller size and lack of DNA-binding substituents .

Preparation Methods

Alkaline Dissolution and Salt-Out Precipitation

The foundational method, detailed in CN103013156A, involves sequential alkaline dissolution, salt-out treatment, and acid precipitation:

  • Alkaline Dissolution : Raw sticklac is dissolved in a 5–10% sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution at 70–90°C, forming a lac-sodium carbonate mixture. This step solubilizes laccaic acid into its sodium salt (C<sub>20</sub>H<sub>13</sub>O<sub>11</sub>Na) while precipitating insoluble waxes and lipids.

  • Salt-Out Treatment : Sodium chloride (NaCl) is added to the cooled solution (1–10°C), reducing laccaic acid’s solubility and precipitating impurities. Optimal NaCl concentrations range from 0.3–140 g per 100 g sticklac, with 1.65–32.3 g yielding maximal purity.

  • Calcium Precipitation : Calcium chloride (CaCl<sub>2</sub>) is introduced under vigorous stirring (500–800 rpm), converting laccaic acid sodium into insoluble calcium complexes. Centrifugation at 4,000–6,000 rpm isolates the precipitate.

  • Acidification : Hydrochloric acid (20–42% concentration) acidifies the calcium complex at 20–30°C over 2–4 days, yielding crude this compound with a purity of 79.7–82.3% and extraction rates of 40.1–52.4%.

Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Na<sub>2</sub>CO<sub>3</sub> Concentration5–10%Maximizes laccaic acid solubility
NaCl Quantity1.65–32.3 g/100 g lacReduces wax/lipid interference
Acidification Time2–4 daysEnsures complete protonation

Ethanol-Based Extraction and Chromatographic Refinement

Ethanol Reflux Extraction

CN101817993A outlines an ethanol-driven approach prioritizing solvent recyclability:

  • Preprocessing : Dried sticklac is ground (40–60 mesh) and subjected to triple ethanol (30% v/v) reflux extractions at near-boiling temperatures. Each extraction cycle uses 10–18 mL ethanol per gram of lac, with cumulative yields reaching 12–15%.

  • Macroporous Resin Purification : The pooled extract is passed through K-A-type macroporous adsorption resin, which selectively binds this compound. Elution with 80% ethanol recovers the pigment, followed by vacuum drying (75–100°C, 0.04–0.06 MPa) to achieve 85–90% purity.

Resin Performance Comparison :

Resin TypeAdsorption Capacity (mg/g)Elution Efficiency (%)Reusability (Cycles)
K-A48.292.5≥5
D-10135.784.3≥3
AB-841.188.9≥4

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

  • Alkaline-Salt Method : Higher yields (40.1–52.4%) but moderate purity (79.7–82.3%) due to residual calcium ions and sodium salts.

  • Ethanol-Resin Method : Superior purity (85–90%) but lower yields (12–15%) and higher solvent consumption.

Environmental and Economic Considerations

  • The alkaline-salt method generates sodium chloride wastewater, necessitating neutralization before disposal. In contrast, ethanol-based techniques enable solvent recovery (80–85% efficiency), reducing operational costs by 20–30%.

  • Calcium chloride usage in the former method introduces scalability challenges, as large-scale precipitation requires precise stoichiometric control to avoid excess reagent waste .

Q & A

Q. What are the key structural and physicochemical properties of Laccaic Acid D, and how can they be experimentally verified?

this compound (C₁₆H₁₀O₇, MW 314.25) is a yellow crystalline anthraquinone derivative lacking the R-group substituents found in other laccaic acids (e.g., A–C) . Key properties include:

  • Solubility : Low water solubility (higher in methanol or ethanol) .
  • Spectroscopic identification : UV-Vis absorption maxima in concentrated H₂SO₄ (302, 361, 518, 558 nm) .
  • Thermal stability : Decomposes above 300°C .

Q. Methodological verification :

  • HPLC-PDA : Use C18 columns with acidic mobile phases (e.g., 0.1% formic acid) for separation. Retention time and spectral matching against standards confirm identity .
  • Mass spectrometry (MS) : ESI-MS in negative ion mode detects [M-H]⁻ at m/z 313 .

Q. How can researchers optimize the synthesis of this compound derivatives for improved solubility or functionality?

Derivatization often involves esterification or acylation. For example:

  • Esterification : React with methanol using p-toluenesulfonic acid (5% w/w) at 60°C for 36 hours .
  • Acylation : Use acetic anhydride (1.0 mL) and triethylamine (2.5 mL) to introduce acetyl groups .
    Experimental design : Apply orthogonal array testing (e.g., L9 Taguchi design) to optimize reaction time, temperature, and reagent ratios .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples or dyed textiles)?

  • HPLC-PDA : Baseline separation using gradient elution (acetonitrile/0.1% phosphoric acid) with detection at 518 nm .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Silver nanoparticle substrates enhance sensitivity for trace detection in cultural heritage objects (e.g., dyed textiles) .
  • Validation : Perform spike-and-recovery tests (80–120% recovery) and calibrate with certified standards .

Advanced Research Questions

Q. What molecular interactions govern this compound’s adsorption onto protein fibers, and how can these be modeled computationally?

this compound binds to silk/wool via:

  • Hydrogen bonding : Between carboxyl/hydroxyl groups and amino acid residues (e.g., glycine) .
  • Van der Waals forces : Aromatic rings interact with hydrophobic fiber regions .

Q. Computational modeling :

  • Density Functional Theory (DFT) : Calculate electrostatic potential (ESP) surfaces to identify H-bonding sites .
  • Molecular dynamics (MD) : Simulate adsorption kinetics under varying pH/temperature conditions .

Q. How does this compound modulate epigenetic mechanisms, and what experimental models validate its activity?

this compound inhibits DNA methyltransferases (DNMTs), reactivating silenced tumor suppressor genes (e.g., VGF, MAL) . Methodology :

  • In vitro DNMT assays : Measure inhibition using fluorogenic substrates (e.g., SssI-treated DNA) .
  • Gene re-expression : Quantify mRNA via qRT-PCR in cancer cell lines (e.g., HepG2) after 48-hour treatment .

Q. What contradictions exist in the literature regarding this compound’s stability under environmental conditions, and how can they be resolved?

Reported contradictions :

  • pH-dependent degradation : Some studies report stability at pH 3–5 , while others note rapid decomposition above pH 7 .
    Resolution strategies :
  • Controlled stability studies : Use accelerated aging tests (40–80°C, 75% RH) with HPLC monitoring .
  • Mechanistic analysis : Identify degradation products via LC-MS/MS to clarify pathways (e.g., hydrolysis vs. oxidation) .

Q. How can researchers design experiments to distinguish this compound from structurally similar anthraquinones (e.g., laccaic acids A–C) in mixed samples?

Differentiation strategies :

  • Chromatographic separation : Optimize HPLC gradients to resolve retention time differences (e.g., this compound elutes earlier than A–C due to smaller molecular weight) .
  • Tandem MS/MS : Monitor fragment ions (e.g., m/z 295 for D vs. m/z 453 for A) .
  • NMR spectroscopy : Compare aromatic proton signals (e.g., absence of acetyl peaks in D) .

Q. What are the thermodynamic parameters of this compound’s binding to biomolecules, and how are they experimentally determined?

Key parameters :

  • Standard affinity (−Δµ⁰) : Calculated from adsorption isotherms (Nernst/Freundlich models) .
  • Enthalpy (ΔH) : Measured via isothermal titration calorimetry (ITC) .
  • Entropy (ΔS) : Derived from van’t Hoff plots .

Q. Protocol :

Prepare protein (e.g., BSA) and this compound solutions in pH 3.6 buffer.

Perform equilibrium dialysis at 25–90°C.

Fit data to Langmuir models to extract ΔH and ΔS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laccaic acid D
Reactant of Route 2
Laccaic acid D

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